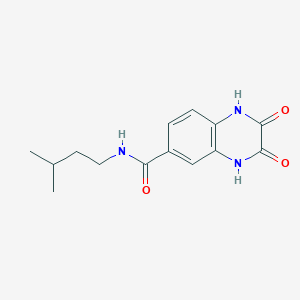![molecular formula C18H19ClN2O6S B11135361 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B11135361.png)
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate dihydroxy and aldehyde precursors under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling Reactions: The final coupling of the benzodioxin intermediate with the chloro-methoxyphenyl sulfonyl chloride and methylglycinamide can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide has several scientific research applications, including:
Medicinal Chemistry: As a sulfonamide derivative, it may exhibit potential as an antibiotic or enzyme inhibitor, contributing to the development of new therapeutic agents.
Biological Studies: The compound can be used in studies investigating the interactions between sulfonamides and biological targets, such as enzymes and receptors.
Industrial Applications: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules, potentially useful in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The benzodioxin ring and chloro-methoxyphenyl moiety may contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide include other sulfonamide derivatives, such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the chloro-methoxyphenyl and sulfonyl groups but differs in the overall structure and specific functional groups.
4-Chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: Another sulfonamide derivative with a different substitution pattern and functional groups.
The uniqueness of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other sulfonamides.
Properties
Molecular Formula |
C18H19ClN2O6S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H19ClN2O6S/c1-21(28(23,24)17-9-12(19)3-5-15(17)25-2)11-18(22)20-13-4-6-14-16(10-13)27-8-7-26-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,22) |
InChI Key |
IFCHOUBNZPREIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzotriazole](/img/structure/B11135279.png)
![N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide](/img/structure/B11135285.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135292.png)
![6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B11135295.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135298.png)
![{[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11135301.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11135309.png)
![4-chloro-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11135314.png)
![N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11135318.png)
![2-(3-methoxyphenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11135326.png)
![1-benzyl-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135338.png)
![1-{3-[(E)-2-cyano-2-(phenylsulfonyl)ethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B11135350.png)

![6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B11135377.png)
